1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity Through Kinase Inhibition and Microtubule Assembly Disruption
A study highlighted the use of tetrahydrobenzo[b]thiophene derivatives, closely related to the chemical structure of interest, for their potential in anticancer activity. These compounds, particularly a benzyl urea tetrahydrobenzo[b]thiophene derivative, showed significant potency against several cancer cell lines. The mechanism proposed includes the destabilization of tubulin polymerization, G2/M cell cycle arrest, and the induction of apoptosis via the upregulation of caspase enzymes. This suggests that similar compounds, including 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea, could be explored for their antitumor activities through kinase inhibition and microtubule assembly disruption (Abdel-Rahman et al., 2021).
Novel Synthetic Routes and Chemical Characterizations
Research on novel synthetic methods and the characterization of related urea and thiourea derivatives provides insight into the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry and material science. Studies have detailed methodologies for synthesizing urea derivatives using safer alternatives to traditional reagents like phosgene, highlighting advancements in green chemistry and the potential for creating new compounds with minimized environmental impact (Bigi et al., 2000).
Implications in Supramolecular Chemistry and Material Science
The exploration of conformational adjustments and self-assembly in urea and thiourea-based compounds opens avenues in supramolecular chemistry and material science. These studies reveal how minor modifications in molecular structures can lead to significant changes in assembly behavior, offering potential for designing new materials with specific properties. For instance, urea derivatives have been shown to form homodimeric hydrogen-bonded synthons, influencing their assembly and potentially affecting their application in creating novel materials (Phukan & Baruah, 2016).
properties
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-14(2)12-24-17-8-7-15(10-18(17)27-13-21(3,4)19(24)25)23-20(26)22-11-16-6-5-9-28-16/h5-10,14H,11-13H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRNZMYXSCDAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.